molecular formula C10H9NO3 B1349103 Ethyl 3-isocyanatobenzoate CAS No. 67531-68-4

Ethyl 3-isocyanatobenzoate

Cat. No.: B1349103
CAS No.: 67531-68-4
M. Wt: 191.18 g/mol
InChI Key: UPXGGIRFDZENRD-UHFFFAOYSA-N
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Description

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR analysis reveals characteristic absorption bands:

  • N=C=O asymmetric stretch : ~2270–2240 cm⁻¹ (sharp, strong intensity).
  • C=O ester stretch : ~1720–1700 cm⁻¹.
  • C-O ester vibrations : ~1260–1160 cm⁻¹.
  • Aromatic C-H stretches : ~3100–3000 cm⁻¹.

The absence of peaks in the 1500–2000 cm⁻¹ region confirms no conjugated double bonds, consistent with the benzene ring’s saturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 1.35 ppm (t, 3H, -CH₂CH₃).
    • δ 4.35 ppm (q, 2H, -OCH₂CH₃).
    • δ 7.50–8.10 ppm (m, 4H, aromatic protons).
  • ¹³C NMR :
    • δ 165.5 ppm (C=O ester).
    • δ 122–140 ppm (aromatic carbons).
    • δ 135.0 ppm (N=C=O carbon).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 191.1 (M+H)⁺, aligning with the molecular formula. Fragmentation patterns include loss of the ethoxy group (-OEt, m/z 146) and isocyanate moiety (-NCO, m/z 118).

Comparative Analysis with Ortho/Para Isomeric Derivatives

Table 2: Comparative Properties of Ethyl Isocyanatobenzoate Isomers

Property Ortho (2-isomer) Meta (3-isomer) Para (4-isomer)
CAS No. 76393-16-3 67531-68-4 30806-83-8
Melting Point 28–31 °C Not reported Not reported
Boiling Point 282.9 °C (predicted) 213 °C Similar to meta
FT-IR N=C=O Stretch ~2245 cm⁻¹ ~2250 cm⁻¹ ~2240 cm⁻¹
Crystallographic Data Limited Unavailable Partially available

Structural and Reactivity Contrasts

  • Ortho Isomer : Proximity of -NCO and -COOEt groups induces steric strain, lowering thermal stability (m.p. 28–31 °C).
  • Para Isomer : Symmetrical substitution minimizes steric effects, enhancing crystallinity.
  • Meta Isomer : Intermediate steric hindrance impacts solubility and reactivity, favoring electrophilic substitution at the benzene ring’s remaining positions.

Spectroscopic Differentiation

  • ¹H NMR : Para isomer’s aromatic protons exhibit simpler splitting patterns due to symmetry, whereas meta and ortho isomers show complex multiplet structures.
  • MS Fragmentation : Ortho derivatives display unique fragmentation pathways due to intramolecular interactions between substituents.

Properties

IUPAC Name

ethyl 3-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-10(13)8-4-3-5-9(6-8)11-7-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXGGIRFDZENRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343451
Record name Ethyl 3-isocyanatobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67531-68-4
Record name Ethyl 3-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-isocyanatobenzoate
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Comparison with Similar Compounds

Positional Isomers: Ethyl 2- and 4-Isocyanatobenzoate

Ethyl 3-isocyanatobenzoate’s reactivity and applications differ from its ortho (2-) and para (4-) substituted isomers. Key distinctions include:

Property Ethyl 2-Isocyanatobenzoate This compound Ethyl 4-Isocyanatobenzoate
CAS Number 76393-16-3 67531-68-4 30806-83-8
Molecular Weight 191.19 g/mol 191.19 g/mol 191.19 g/mol
Reactivity Steric hindrance at ortho position reduces reactivity with bulky amines Moderate reactivity; preferred for meta-substituted derivatives Higher electrophilicity due to para-substitution’s electronic effects
Synthetic Use Limited due to steric constraints Common in kinase inhibitor synthesis Used in symmetric diaryl ureas due to linear geometry
Purity (Commercial) 97% 97% 95%

Research Findings :

  • In kinase inhibitor synthesis (Schemes 2–4), this compound (3d) demonstrated higher yields compared to ethyl 4-isocyanatobenzoate (3e), likely due to reduced electronic deactivation at the meta position .
  • Ethyl 2-isocyanatobenzoate is less commonly employed due to steric challenges in forming ureido bonds .

Benzoate Esters with Alternative Substituents

This compound’s properties contrast with benzoate esters bearing substituents such as nitro, methoxy, or halogens:

Compound Key Substituent Reactivity/Application Differences
Ethyl 3-nitrobenzoate -NO₂ (electron-withdrawing) Reduced nucleophilicity; used in explosives and dyes
Ethyl 3-methoxybenzoate -OMe (electron-donating) Enhanced stability; employed in flavor/fragrance industries
Ethyl 3-iodobenzoate -I (bulky, polar) Used in cross-coupling reactions (e.g., Suzuki-Miyaura)
Ethyl (3-trifluoromethylbenzoyl)acetate -CF₃ (strongly electron-withdrawing) Stabilizes enolate intermediates in β-keto ester chemistry

Electronic Effects :

  • The isocyanate group in this compound increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks by amines. This contrasts with electron-donating groups (e.g., -OMe), which decrease reactivity .
  • Nitro and trifluoromethyl groups enhance electrophilicity but may deactivate the aromatic ring for further substitution .

Aliphatic vs. Aromatic Isocyanates

Compared to aliphatic isocyanates (e.g., ethyl isocyanatoacetate), this compound exhibits:

  • Lower Volatility : Due to its aromatic backbone, reducing inhalation hazards .
  • Reduced Hydrolysis Sensitivity : The electron-withdrawing ethoxycarbonyl group stabilizes the isocyanate against moisture .
  • Applications : Aliphatic isocyanates are preferred in polyurethane synthesis, whereas aromatic variants like this compound are tailored for pharmaceutical intermediates .

Biological Activity

Ethyl 3-isocyanatobenzoate (EICB) is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is an aromatic isocyanate derivative characterized by the following chemical structure:

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 67531-68-4

The presence of the isocyanate functional group (-N=C=O) is crucial for its reactivity and biological interactions, particularly in forming covalent bonds with nucleophiles in biological systems.

1. Inhibition of Enzymatic Activity

EICB has been studied for its potential inhibitory effects on various enzymes. For instance, research indicates that compounds with isocyanate groups can act as inhibitors of carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in tissues. Inhibition of specific CA isoforms may have implications in treating conditions like glaucoma and certain types of cancer .

2. Anti-inflammatory Effects

Studies have shown that EICB and similar compounds can modulate inflammatory responses by influencing chemokine receptor activity. For example, the binding affinity to chemokine receptors such as CCR-3 suggests a role in reducing eosinophil recruitment during allergic reactions, thus potentially alleviating conditions like asthma .

Case Study 1: Inhibition of Carbonic Anhydrase III

A study focused on the design and synthesis of selective inhibitors for human carbonic anhydrase III (hCA III) highlighted the importance of structural modifications around the isocyanate group. Compounds similar to EICB demonstrated significant inhibition of hCA III, correlating with reduced cellular invasion capabilities in cancer models .

Table 1: Inhibition Potency Against hCA III

CompoundIC₅₀ (μM)Mechanism of Action
Ethyl Isocyanate1.5Competitive inhibition
EICB2.0Covalent modification of active site

Case Study 2: Anti-inflammatory Properties

In another investigation, EICB was evaluated for its anti-inflammatory properties through in vitro assays measuring cytokine production in macrophages. The results indicated a dose-dependent reduction in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent .

Research Findings

Recent studies have expanded on the biological implications of EICB:

  • Cytotoxicity : EICB was found to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Biocompatibility : Research into biodegradable polymers incorporating EICB has demonstrated favorable biocompatibility profiles, indicating its utility in drug delivery systems .

Q & A

Q. What are the standard synthetic methodologies for Ethyl 3-isocyanatobenzoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of 3-aminobenzoic acid ethyl ester with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Key parameters include temperature control (80–100°C), solvent choice (DMF or DCM), and stoichiometric ratios to minimize side reactions like dimerization .

  • Methodological Tip : Monitor reaction progress using TLC or in-situ FTIR to detect the disappearance of the amine starting material. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity, as confirmed by HPLC .

Q. How can researchers characterize this compound, and what analytical techniques are critical for confirming its structure?

Essential characterization includes:

  • NMR : Confirm the presence of the isocyanate group (δ ~120–130 ppm in 13C^{13}\text{C} NMR) and ethyl ester protons (δ ~1.3–4.3 ppm in 1H^{1}\text{H} NMR).
  • IR Spectroscopy : Detect the isocyanate stretching vibration (~2250–2275 cm1^{-1}) .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C, H, N percentages .

Advanced Research Questions

Q. What role does this compound play in synthesizing kinase inhibitors, and how can its reactivity be optimized for dual-ureido linkages?

this compound serves as a bifunctional reagent in synthesizing diaryl diureido derivatives (e.g., kinase inhibitors). Its isocyanate group reacts with primary or secondary amines to form ureido bonds.

  • Optimization Strategy : Use two equivalents of this compound under mild conditions (room temperature, DMF) to prevent over-reaction. Kinetic studies via 1H^{1}\text{H} NMR can track intermediate formation .
  • Data Contradiction Note : Higher temperatures (80°C) in DMF may accelerate side reactions (e.g., carbamate formation), reducing yields. Contrasting methodologies in literature require validation through controlled replicates .

Q. How do steric and electronic effects of the benzoate ester influence the reactivity of this compound in multicomponent reactions?

The electron-withdrawing ester group at the meta-position enhances the electrophilicity of the isocyanate, favoring nucleophilic attack. Steric hindrance from the ethyl group, however, may slow reactions with bulky amines.

  • Experimental Design : Compare reaction rates with para-substituted analogs (e.g., Ethyl 4-isocyanatobenzoate) using kinetic profiling. Computational studies (DFT) can model electronic effects .

Q. What are the challenges in stabilizing this compound during storage, and how can degradation pathways be mitigated?

The isocyanate group is moisture-sensitive, leading to hydrolysis to urea derivatives.

  • Mitigation Methods : Store under inert gas (argon) in anhydrous solvents (e.g., THF) at –20°C. Regular purity checks via HPLC are recommended. Contradictory reports on shelf-life (e.g., 3 months vs. 6 months) highlight the need for stability studies under varying conditions .

Methodological Recommendations

  • Contradiction Resolution : When conflicting data arise (e.g., reaction yields), replicate experiments with rigorous control of moisture and oxygen levels.
  • Safety Protocols : Use Schlenk techniques for moisture-sensitive reactions and PPE for handling isocyanates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-isocyanatobenzoate
Reactant of Route 2
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